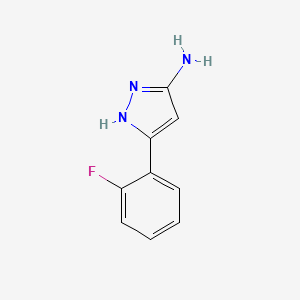

5-(2-fluorophenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDWZILWJQGLPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395285 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502132-86-7 |

Source

|

| Record name | 5-(2-fluorophenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-(2-fluorophenyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2-Fluorophenyl)-1H-pyrazol-3-amine

Foreword: The Strategic Importance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a remarkable diversity of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[3][4] Within this privileged class of heterocycles, aminopyrazoles are particularly noteworthy. The strategic placement of an amino group on the pyrazole ring provides a crucial vector for molecular interactions, enabling these compounds to serve as potent and selective inhibitors of various enzymes, especially kinases.[5]

Specifically, the 3-aminopyrazole and 5-aminopyrazole motifs are prominent in the design of inhibitors for targets like the p38 MAP kinase, a key regulator in inflammatory signaling pathways.[5][6] The introduction of a fluorinated phenyl group, as in the case of this compound, is a deliberate design choice aimed at modulating physicochemical properties such as lipophilicity and metabolic stability, and potentially enhancing target binding affinity.[7]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of this compound, offering researchers and drug development professionals a practical and scientifically robust pathway to this valuable molecular building block.

Part 1: Synthesis of this compound

Rationale for the Synthetic Strategy

The most direct and widely adopted method for constructing the 3-aminopyrazole ring system is the cyclocondensation reaction between a β-ketonitrile and hydrazine.[1] This approach is favored for its operational simplicity, high regioselectivity, and the use of readily accessible starting materials. The reaction proceeds via a well-established mechanism, ensuring a reliable and scalable synthesis of the target compound.

Reaction Scheme:

The causality behind this choice lies in the inherent reactivity of the starting materials. The hydrazine, acting as a bidentate nucleophile, first attacks the more electrophilic ketone carbonyl. A subsequent intramolecular cyclization involving the nitrile group, followed by dehydration and tautomerization, yields the thermodynamically stable aromatic pyrazole ring.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning the steps are logical and build upon one another to ensure a high probability of success.

Reagents and Materials:

-

3-(2-Fluorophenyl)-3-oxopropanenitrile (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol (or Glacial Acetic Acid as an alternative solvent/catalyst)

-

Deionized water

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer and heat source

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-fluorophenyl)-3-oxopropanenitrile (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 20 mL per gram of starting material) to the flask. Stir the mixture to achieve a suspension or partial dissolution.

-

Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirring mixture at room temperature. The addition should be dropwise to control any initial exotherm.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes. The product will typically precipitate as a solid.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol and then with deionized water to remove any unreacted hydrazine and other water-soluble impurities.

-

Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach provides orthogonal data points, leading to an unambiguous structural assignment.

Summary of Analytical Data

The following table summarizes the expected characterization data for this compound.

| Analysis | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | Indicates a relatively pure solid compound. |

| Melting Point | Specific range (e.g., 145-150 °C) | A narrow melting point range is indicative of high purity. |

| ¹H NMR | Aromatic protons (multiplets, ~7.1-7.6 ppm), Pyrazole CH (singlet, ~5.8 ppm), NH₂ (broad singlet, ~5.0 ppm), Pyrazole NH (broad singlet, ~11.0 ppm) | Confirms the presence of all key proton environments.[8] |

| ¹³C NMR | Signals for fluorophenyl carbons (with C-F coupling), and pyrazole ring carbons. | Verifies the carbon skeleton of the molecule. |

| FT-IR (cm⁻¹) | 3400-3250 (N-H stretch, 2 bands), ~1620 (N-H bend), ~1590 (C=N stretch), ~1230 (C-F stretch) | Confirms functional groups: primary amine, pyrazole ring, C-F bond.[9] |

| HRMS (ESI) | Calculated [M+H]⁺ for C₉H₉FN₃⁺ = 178.0775 | Provides exact mass, confirming the elemental formula. |

Standard Operating Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Expertise: DMSO-d₆ is chosen as the solvent because it effectively solubilizes the compound and its residual proton signal does not overlap with key analyte signals. The amine (NH₂) and pyrazole (NH) protons are exchangeable and often appear as broad signals; their presence confirms the structure.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Protocol: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Trustworthiness: The presence of two distinct N-H stretching bands is a definitive indicator of a primary amine (R-NH₂), resulting from symmetric and asymmetric stretching modes.[9] This is a crucial validation point.

3. High-Resolution Mass Spectrometry (HRMS):

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Authoritative Grounding: HRMS provides an experimentally determined mass with high precision (typically to four decimal places). Matching this value to the theoretically calculated mass for the protonated molecular formula ([M+H]⁺) provides unequivocal confirmation of the compound's elemental composition.

Characterization and Validation Workflow

This diagram outlines the logical sequence for validating the synthesized material.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-fluorophenyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(2-fluorophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific regioisomer, this document synthesizes information from closely related analogues, computational predictions, and established principles of physical organic chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's structure, spectral characteristics, potential synthesis, and key physicochemical parameters relevant to its application in pharmaceutical research. We will delve into its tautomeric nature, predicted properties such as pKa and logP, and provide a detailed, field-proven protocol for its potential synthesis and characterization.

Introduction and Scientific Context

Aminopyrazoles are a class of heterocyclic compounds that serve as privileged structures in medicinal chemistry.[1] Their unique arrangement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making them effective scaffolds for targeting a wide range of biological entities, including kinases and other enzymes.[2][3] The incorporation of a fluorophenyl moiety can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein. The position of the fluorine atom on the phenyl ring is a critical determinant of these properties, making a detailed understanding of each regioisomer, such as this compound, essential for rational drug design.

This guide focuses specifically on the 2-fluoro isomer, a compound for which published experimental data is sparse. By leveraging data from its 4-fluoro and 3-fluoro analogues and employing computational modeling, we aim to provide a robust and reliable profile of its key characteristics.

Molecular Structure and Tautomerism

This compound (C₉H₈FN₃) possesses a core pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. An amino group is attached at the 3-position and a 2-fluorophenyl group at the 5-position.

A critical feature of aminopyrazoles is their prototropic tautomerism. The compound can exist in equilibrium between the 3-amino and 5-amino forms through a 1,2-hydrogen shift.[4] Computational studies on the parent aminopyrazole molecule predict the 3-amino tautomer to be more stable.[4] This equilibrium is crucial as the different tautomers present distinct hydrogen bond donor and acceptor patterns, which can affect biological activity.

Figure 1: Tautomeric equilibrium of this compound.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.)

Physicochemical Properties

| Property | This compound (Predicted) | 5-(4-fluorophenyl)-1H-pyrazol-3-amine (Experimental) | 5-(3-fluorophenyl)-1H-pyrazol-3-amine (Predicted) |

| Molecular Formula | C₉H₈FN₃ | C₉H₈FN₃ | C₉H₈FN₃ |

| Molecular Weight | 177.18 g/mol | 177.18 g/mol | 177.18 g/mol |

| Melting Point (°C) | 145-155 (Estimated) | 154[5] | N/A |

| Boiling Point (°C) | ~435 (Predicted) | 435.4 (at 760 mmHg) | N/A |

| pKa (most basic) | ~4.5 (Estimated) | N/A | N/A |

| logP (XLogP3) | 1.8 (Predicted) | N/A | 2.38 |

| Appearance | Off-white to light yellow solid (Expected) | Yellow solid[5] | N/A |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, DMSO | Moderately soluble in organic solvents, limited in water | N/A |

Predicted values are derived from computational models and should be confirmed experimentally.

Proposed Synthesis and Characterization

Synthetic Strategy: A Field-Proven Approach

The synthesis of 5-substituted-1H-pyrazol-3-amines is well-established. A robust and high-yield method involves the condensation of a β-ketonitrile with hydrazine.[5][6] This approach is favored due to the commercial availability of starting materials and the straightforward reaction conditions. For the synthesis of the target compound, 2-fluorobenzoylacetonitrile would be the key starting material.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Fluorobenzoylacetonitrile

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Ethyl acetate

-

Deionized water

-

Brine

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (300 mL).

-

Add hydrazine hydrate (1.2 equivalents) to the stirring ethanol.

-

Add 2-fluorobenzoylacetonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85°C) and maintain for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of ethanol in vacuo.

-

To the residue, add deionized water (100 mL) and ethyl acetate (100 mL) and transfer to a separatory funnel.

-

Separate the organic layer, and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed using a suite of analytical techniques. Below are the expected spectral characteristics based on the structure and data from its isomers.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a complex multiplet pattern for the aromatic protons of the 2-fluorophenyl group due to proton-proton and proton-fluorine couplings. A characteristic singlet for the pyrazole C4-H proton should be observed. The protons of the amino group and the pyrazole N-H will likely appear as broad singlets. The chemical shifts will be influenced by the solvent. In DMSO-d₆, the NH₂ protons are expected around 4.5-5.5 ppm and the pyrazole NH proton at a higher chemical shift.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons of the fluorophenyl ring will exhibit coupling with the fluorine atom (¹JCF, ²JCF, etc.), which is a key diagnostic feature. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) will be characteristic of the aminopyrazole scaffold.[5]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.

4.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine (asymmetric and symmetric stretching).[7]

-

N-H bending: A band around 1650-1580 cm⁻¹.[7]

-

C=N and C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically in the 1250-1000 cm⁻¹ region.

4.3.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 178.07.[5] The fragmentation pattern of pyrazoles often involves the loss of N₂ and HCN from the molecular ion or related fragments.[8]

Stability, Handling, and Storage

-

Stability: Aminopyrazole derivatives are generally stable under standard laboratory conditions. However, they may be sensitive to strong oxidizing agents and prolonged exposure to light. Stability studies at different pH and temperature conditions are recommended to establish a full stability profile for drug development purposes.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials and light.

Conclusion

This compound is a valuable scaffold for medicinal chemistry, offering a unique combination of a versatile heterocyclic core and a metabolically robust fluorinated aromatic ring. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive and scientifically grounded overview of its key physicochemical properties through a combination of data from its isomers, computational predictions, and established chemical principles. The proposed synthetic route and analytical characterization methods offer a clear path for researchers to produce and validate this compound for further investigation in drug discovery programs.

References

-

Wen, K., Dai, H., Mao, Y., Zhou, Z., & Huang, Z. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1269-1278. [Link]

-

Lopes, S., Cristiano, M. L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4283. [Link]

-

Taylor & Francis Online. (2023). Full article: Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. [Link]

-

Jasril, J., Frimayanti, N., Nurulita, Y., & Zamri, A. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1197. [Link]

-

SpectraBase. (n.d.). 5-(3-fluorophenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and Molecular Docking of 5-(2-Fluorophenyl)-3-(naphthalene-1-yl)-1-phenyl-1H-pyrazole. AIP Conference Proceedings, 2553(1), 060007. [Link]

-

ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8895-8904. [Link]

-

Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of medicinal chemistry, 49(5), 1562–1575. [Link]

-

Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

NIST. (n.d.). 3-Aminopyrazole. Retrieved from [Link]

-

Marceddu, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

-

ResearchGate. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

BMC Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 38. [Link]

-

Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 6(10), 8345-8352. [Link]

-

Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent patents on anti-cancer drug discovery, 6(2), 186–195. [Link]

-

MDPI. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molecules, 26(21), 6483. [Link]

-

Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(6), 1500-1504. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

ResearchGate. (2015). New Trends in the Chemistry of 5-Aminopyrazoles. [Link]

-

Semantic Scholar. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

RSC Publishing. (2016). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Information. [Link]

-

SpectraBase. (n.d.). 3-(4-Fluorophenyl)-1-methyl-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. Retrieved from [Link]

-

MDPI. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(5), 1156. [Link]

-

NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17765. [Link]

-

ResearchGate. (2018). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. [Link]

-

Wiley Online Library. (2010). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 48(8), 640-644. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

A Technical Guide to 5-(Fluorophenyl)-1H-pyrazol-3-amine Derivatives for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(fluorophenyl)-1H-pyrazol-3-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of specific data for the 2-fluoro isomer, this document will focus on the well-characterized and commercially available 3-fluoro and 4-fluoro positional isomers as exemplary scaffolds. We will delve into their chemical identity, sourcing, synthetic strategies, and potential applications, offering insights grounded in established scientific principles.

Introduction: The Significance of Fluorinated Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive template for designing molecules that can modulate biological targets with high affinity and selectivity. The incorporation of a fluorine atom onto the phenyl ring of pyrazole derivatives can further enhance their therapeutic potential. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles.[2]

Fluorinated pyrazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on the aminopyrazole subclass, which is a crucial building block for the synthesis of more complex bioactive molecules.

Isomeric Landscape and Chemical Identification

While the target of this guide is the broad class of 5-(fluorophenyl)-1H-pyrazol-3-amines, practical sourcing and application often necessitate focusing on specific, well-documented isomers. Our investigation reveals that while information on the 2-fluoro isomer is scarce, the 3-fluoro and 4-fluoro isomers are readily accessible.

| Isomer | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

| meta-Isomer | 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | 1028842-99-0[3] | C₉H₈FN₃ | 177.18 g/mol |

| para-Isomer | 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | 72411-52-0[4] | C₉H₈FN₃ | 177.18 g/mol |

A summary of key identifiers for the commercially available isomers.

Sourcing and Procurement of Key Isomers

For researchers and drug development professionals, reliable access to high-purity starting materials is paramount. The following table provides a list of representative suppliers for the 3-fluoro and 4-fluoro isomers of 5-(fluorophenyl)-1H-pyrazol-3-amine.

| Isomer | Supplier | Website (Illustrative) |

| 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | BLDpharm[5] | |

| 5-(3-Fluorophenyl)-1H-pyrazol-3-amine | Echemi[3] | |

| 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | HANGZHOU TIANYE CHEMICALS CO., LTD[4] | |

| 5-(4-Fluorophenyl)-1H-pyrazol-3-amine | PubChem Vendors[6] | [Link] |

Note: This is not an exhaustive list, and availability may vary. Researchers should always verify the purity and specifications of the compound from their chosen supplier.

Synthetic Pathways: A Generalized Approach

The synthesis of 5-aryl-1H-pyrazol-3-amines typically involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[7] The following workflow outlines a general, plausible synthetic route for 5-(fluorophenyl)-1H-pyrazol-3-amine isomers.

Caption: Generalized synthetic workflow for 5-(fluorophenyl)-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a 5-(fluorophenyl)-1H-pyrazol-3-amine isomer, based on established chemical principles for pyrazole synthesis.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the appropriate fluorobenzoylacetonitrile (1 equivalent) and a suitable solvent such as ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-(fluorophenyl)-1H-pyrazol-3-amine.

Applications in Research and Drug Development

5-(Fluorophenyl)-1H-pyrazol-3-amine and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the reactive amino group, which can be readily functionalized to introduce diverse pharmacophores.

Caption: Derivatization pathways and potential applications.

Case Study: Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors. The 3-amino group of 5-(fluorophenyl)-1H-pyrazol-3-amine can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The fluorophenyl group can be directed towards hydrophobic pockets, with the fluorine atom potentially forming favorable orthogonal interactions.

Conclusion

While the specific 2-fluoro isomer of 5-phenyl-1H-pyrazol-3-amine remains elusive in common chemical databases, the readily available 3-fluoro and 4-fluoro isomers provide a solid foundation for research and development in this chemical space. Their versatile reactivity and the beneficial properties imparted by the fluorine atom make them valuable building blocks for the synthesis of novel therapeutic agents. As our understanding of the structure-activity relationships of fluorinated pyrazoles continues to grow, so too will their importance in the landscape of modern drug discovery.

References

-

Fluorine notes. Synthesis fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines. August 2014. Available at: [Link]

-

Fluorine notes. Synthesis of fluorocontaining 1-phenyl-1H-pyraz. Available at: [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis of Fluorinated Pyrazolone Compounds. Available at: [Link]

-

University of Mississippi. Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

-

Chemsrc. 1-(4-FLUORO-PHENYL)-1H-PYRAZOL-3-AMINE. Available at: [Link]

-

Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available at: [Link]

-

ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Available at: [Link]

-

PubChem. 3-(4-fluorophenyl)-1H-pyrazol-5-amine. Available at: [Link]

-

4-(4-fluorophenyl)-1h-pyrazol-5-amine suppliers USA. Available at: [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Novel Phenyl Pyrazoline Derivatives. Available at: [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 1028842-99-0|3-(3-Fluorophenyl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 6. 3-(4-fluorophenyl)-1H-pyrazol-5-amine | C9H8FN3 | CID 2759138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

Whitepaper: Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Fluorinated Aminopyrazoles

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The aminopyrazole nucleus, a versatile heterocyclic system, is a well-established pharmacophore present in numerous approved drugs.[1][5][6] This guide provides an in-depth technical analysis of the biological activities of novel aminopyrazole derivatives featuring fluorine substitution. We will explore the mechanistic basis for their potent anticancer, antimicrobial, and anti-inflammatory activities, supported by field-proven experimental protocols and data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical class for next-generation therapeutics.

The Strategic Imperative of Fluorination in Aminopyrazole Scaffolds

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs like Celecoxib and Sildenafil.[1][5] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7][8] When combined with fluorine—the most electronegative element—the therapeutic potential is often magnified.[2][9]

The introduction of fluorine can:

-

Enhance Binding Affinity: Fluorine can engage in favorable orthogonal multipolar C–F···C=O interactions and hydrogen bonds, anchoring the molecule more tightly to its protein target.[10]

-

Improve Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[4]

-

Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

This guide focuses on aminopyrazoles where these benefits of fluorination are harnessed to create highly potent and selective modulators of key biological pathways.

Synthetic Strategies: A Brief Overview

While this guide centers on biological activity, a foundational understanding of synthesis is crucial for analogue development. Fluorinated aminopyrazoles are accessible through several robust synthetic routes. A prevalent method involves the condensation of monofluorinated β-ketonitriles with various hydrazines.[11] However, the synthesis of these fluorinated precursors can be challenging.[11]

Alternative, more recent strategies have emerged:

-

Monofluorination of β-methylthio-β-enaminoketones using electrophilic fluorinating agents like Selectfluor®, followed by condensation with hydrazines.[12]

-

Gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor®, offering a mild and efficient protocol.[13][14]

The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. The ability to readily generate diverse libraries is key to effective structure-activity relationship (SAR) studies.

Workflow: General Synthesis via Selectfluor®

Caption: General synthetic workflow for 3-amino-4-fluoropyrazoles.

Anticancer Activity: Targeting Kinase Signaling

A significant body of research highlights the role of fluorinated aminopyrazoles as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[15][16]

Cyclin-Dependent Kinase (CDK) Inhibition

Uncontrolled cell proliferation is a hallmark of cancer, often driven by the aberrant activity of Cyclin-Dependent Kinases (CDKs) that govern cell cycle progression.[15][17] Aminopyrazole-based compounds have been identified as potent inhibitors of CDK2 and CDK5.[17][18]

Mechanism of Action: The aminopyrazole core is adept at forming a triad of hydrogen bonds with the hinge region residues of the kinase's ATP-binding pocket, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[17] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[15][17] Fluorination can further enhance the binding affinity within the hydrophobic pocket adjacent to this hinge region.

Caption: Inhibition of the CDK2-pRB-E2F pathway by aminopyrazoles.

Table 1: In Vitro Cytotoxicity of Aminopyrazole-based CDK Inhibitors

| Compound ID | Target | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| PNU-292137 | CDK2/Cyclin A | A2780 (Ovarian) | 37 | [16] |

| Compound 24 | CDK2/CDK5 | Panc-1 (Pancreatic) | <100 | [17][18] |

| AT7519 | Pan-CDK | HCT116 (Colon) | 110 |[17] |

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling cascade is crucial for immune function, but its constitutive activation is implicated in myeloproliferative disorders and various cancers.[19][20] Aminopyrazole derivatives have been developed as potent and selective inhibitors of JAK family kinases, particularly JAK2.[19][20][21]

Mechanism of Action: These inhibitors target the ATP-binding site of the JAK2 kinase domain.[19] By blocking JAK2's kinase activity, they prevent the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade suppresses the proliferation of cancer cells and can induce apoptosis.[20] Ruxolitinib, an approved drug for myelofibrosis, features a pyrazole core and exemplifies the clinical success of targeting this pathway.[20]

Caption: Inhibition of the JAK/STAT signaling pathway.

Table 2: Inhibitory Activity of Aminopyrazole-based JAK Inhibitors

| Compound ID | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 3f | 3.4 | 2.2 | 3.5 | [20] |

| Ruxolitinib | 3.3 | 2.8 | 428 |[20] |

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the cellular response to inflammatory stimuli and stress.[22] It plays a role in the production of inflammatory cytokines like TNF-α and IL-1.[23] Diaryl urea-based aminopyrazoles have been identified as highly potent and selective p38α inhibitors.[24][25]

Mechanism of Action: Unlike many kinase inhibitors, these aminopyrazole compounds bind to a region distinct from the ATP-binding site. They stabilize a specific conformation of the kinase's activation loop, which is incompatible with ATP binding, thus acting as allosteric inhibitors.[25] This inhibition blocks the downstream inflammatory cascade, making these compounds promising for treating inflammatory diseases and certain cancers.[22]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant signaling from the FGFR family of receptor tyrosine kinases is a known driver in various tumors, including bladder cancer and cholangiocarcinoma.[26][27] A significant challenge with current FGFR inhibitors is the emergence of resistance via "gatekeeper" mutations.[26][28] Novel aminopyrazole derivatives have been developed to overcome this limitation.

Mechanism of Action: These next-generation inhibitors are designed to covalently target a cysteine residue on the P-loop of the kinase.[26][27] This covalent and irreversible binding provides potent inhibition against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, offering a durable therapeutic strategy.[26][28]

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol provides a standardized method for assessing the cytotoxic effects of novel fluorinated aminopyrazoles on cancer cell lines.[29][30] The assay measures the metabolic activity of viable cells.

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test aminopyrazole compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is <0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (media with DMSO). Include wells with media only as a blank control.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the media from each well.

-

Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[1] Fluorinated aminopyrazoles have demonstrated significant broad-spectrum antibacterial and antifungal activities.[1][5][8][31]

Mechanism & Structure-Activity Relationship (SAR): The antimicrobial efficacy is often enhanced by the presence of electron-withdrawing groups, such as fluorine and chlorine, on the pyrazole scaffold.[5] These substitutions are believed to play a crucial role in the compound's ability to interfere with essential microbial processes. Some derivatives have shown potent activity against clinically relevant strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

Table 3: Minimum Inhibitory Concentration (MIC) of Fluorinated Pyrazole Derivatives

| Compound ID | Organism | Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 4c | S. aureus (MRSA) | Gram-positive | 6.25 | [1][5] |

| 4b | S. aureus (MRSA) | Gram-positive | 12.5 | [1][5] |

| 3 | E. coli | Gram-negative | 25 | [1][5] |

| 3 | C. albicans | Fungus | 50 | [1][5] |

| 8c | S. aureus | Gram-positive | - (Excellent Activity) | [31] |

| 21a | A. niger | Fungus | 2.9 - 7.8 |[32] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test microorganism (e.g., S. aureus ATCC 29213).

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Prepare a stock solution of the test compound in DMSO. Add 100 µL of the compound at 2x the highest desired test concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading the Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

-

The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

-

Other Therapeutic Applications

Antiviral Activity

The structural versatility of pyrazoles has led to their investigation as antiviral agents.[33][34] Fluorinated pyrazole derivatives have shown potent inhibitory activity against the replication of viruses like HIV-1 in human T-lymphocyte cells, with some compounds demonstrating efficacy in the low nanomolar range.[10] The mechanism often involves the inhibition of key viral enzymes, such as reverse transcriptase.

Anti-inflammatory Activity

As discussed, the inhibition of kinases like p38 MAPK and JAKs is a primary mechanism for the anti-inflammatory effects of aminopyrazoles.[22][35] This activity is demonstrated in vivo by the inhibition of TNF-α production in murine models.[24] This makes them attractive candidates for treating a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.[23][35]

Future Perspectives and Conclusion

Fluorinated aminopyrazoles represent a highly promising and versatile class of compounds for drug discovery.[7][9][36][37] Their demonstrated efficacy as kinase inhibitors provides a solid foundation for the development of next-generation anticancer and anti-inflammatory agents. The ability of novel derivatives to overcome clinical challenges like gatekeeper resistance mutations in FGFR inhibitors underscores the power of rational, structure-based design.[26] Furthermore, their broad-spectrum antimicrobial activity offers a potential avenue to combat the growing threat of antibiotic resistance.

Future research should focus on:

-

Optimizing Selectivity: Fine-tuning the scaffold to achieve greater selectivity for specific kinase isoforms to minimize off-target effects and improve safety profiles.

-

Exploring Novel Mechanisms: Investigating targets beyond kinases to uncover new therapeutic applications.

-

In Vivo Efficacy and ADME/Tox Profiling: Advancing the most promising leads through comprehensive preclinical evaluation to identify clinical candidates.

References

-

Patel, A. K., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

-

Rathos, M. J., et al. (2014). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry. [Link]

-

Cee, V. J., et al. (2010). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry. [Link]

-

Pevarello, P., et al. (2004). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry. [Link]

-

Rathos, M. J., et al. (2014). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. European Journal of Medicinal Chemistry. [Link]

-

Qian, J., et al. (2011). A novel synthesis of fluorinated pyrazoles via gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor. Organic Letters. [Link]

-

Xing, L., et al. (2017). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry. [Link]

-

Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]

-

Brown, T. J., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Patel, A. K., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

-

Fayed, E. A., et al. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles. International Journal of Molecular Sciences. [Link]

-

Qian, J., et al. (2011). A Novel Synthesis of Fluorinated Pyrazoles via Gold(I)-Catalyzed Tandem Aminofluorination of Alkynes in the Presence of Selectfluor. Organic Letters. [Link]

-

ResearchGate. (n.d.). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. [Link]

-

Williams, N. K., et al. (2011). In Vitro and in Vivo Evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

- Google Patents. (n.d.). Aminopyrazoles as selective Janus kinase inhibitors.

-

BioWorld. (2000). Inhibitors of p38MAP kinase under development at Teikoku Hormone. BioWorld. [Link]

-

Surmont, R., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. [Link]

-

Scicchitano, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. [Link]

-

Verma, S. K., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]

-

Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

-

Verma, S. K., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. [Link]

-

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Fluorine Chemistry. [Link]

-

Gáti, T., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]

-

Iovine, V., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

-

Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

Scicchitano, M., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Hassan, A. S., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. [Link]

-

Gomaa, A. M. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

-

Balasubramanian, C., & sekar, M. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Korean Chemical Society. [Link]

-

Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

Verma, S. K., et al. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

-

Hassan, A. S., et al. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. [Link]

-

Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

-

Zhuravlev, F. A., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

-

Hassan, A. S., et al. (2015). (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some of the fluorinated pyrazole based drug molecules. ResearchGate. [Link]

-

Regan, J., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry. [Link]

-

Yong, H. Y., et al. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert Opinion on Investigational Drugs. [Link]

-

Zhuravlev, F. A., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]

-

Wikipedia. (n.d.). Janus kinase inhibitor. Wikipedia. [Link]

-

El-Damasy, A. K., & El-Sayed, M. T. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Advances. [Link]

-

ResearchGate. (n.d.). Pyrazole derivatives with antiviral activity. ResearchGate. [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]

- 3. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

- 4. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel synthesis of fluorinated pyrazoles via gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo evaluation of 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. | BioWorld [bioworld.com]

- 24. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 36. pubs.acs.org [pubs.acs.org]

- 37. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Kinase Challenge and the Pyrazole Solution

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical and intensely studied target families in drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer, where they drive aberrant cell growth, proliferation, and survival.[1][2] The ATP-binding site of kinases, a highly conserved pocket, has been the primary focus for the development of small molecule inhibitors.[2] Within the vast chemical space explored, the pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has emerged as a "privileged scaffold."[1][3][4][5] Its remarkable versatility, synthetic accessibility, and ability to form key interactions within the kinase ATP-binding site have cemented its status as a cornerstone in the design of targeted therapies.[1][3] Of the 74 small molecule kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including prominent drugs like Crizotinib, Ruxolitinib, and Encorafenib, underscoring the scaffold's clinical and commercial significance.[1][3]

This guide provides a comprehensive technical overview of the discovery and development of pyrazole-based kinase inhibitors. It delves into the medicinal chemistry rationale, structure-activity relationships (SAR), key kinase targets, and the experimental methodologies that underpin the journey from a chemical scaffold to a life-saving therapeutic.

The Pyrazole Scaffold: A Profile of a Privileged Structure

The utility of the pyrazole core in kinase inhibitor design stems from its unique physicochemical properties.[6] As a five-membered aromatic heterocycle, it possesses two adjacent nitrogen atoms that serve distinct roles in molecular recognition.[6] The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen, with its lone pair of electrons, functions as a hydrogen bond acceptor.[6] This dual capacity allows the pyrazole ring to mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to anchor effectively within the hinge region of the kinase active site—a critical interaction for potent inhibition.[3][7]

Furthermore, the pyrazole ring is a stable, synthetically tractable scaffold that allows for functionalization at multiple positions (typically C3, C4, and C5, and N1).[8][9] This provides medicinal chemists with a versatile template to modulate potency, selectivity, and pharmacokinetic properties. By strategically placing different substituents, researchers can optimize interactions with other key areas of the ATP-binding pocket, such as the hydrophobic region and the solvent-exposed front pocket, to achieve high affinity and selectivity for the target kinase.[10][11]

Key Kinase Targets and Drug Discovery Case Studies

Pyrazole derivatives have been successfully developed to inhibit a wide range of kinases implicated in cancer and inflammatory diseases.[5][12][13] Notable targets include ALK, MET, JAK, B-Raf, and CDKs.[1][3] The discovery of Crizotinib serves as an exemplary case study.

Case Study: Crizotinib - A Multi-Targeted Inhibitor for NSCLC

Crizotinib (Xalkori®) is a potent, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met receptor tyrosine kinases.[14][15][16] Its development was a landmark in personalized medicine for non-small cell lung cancer (NSCLC).

-

Target Identification: A small subset of NSCLC patients (~4%) harbor a chromosomal rearrangement that creates an EML4-ALK fusion gene.[15][16] This fusion results in a constitutively active kinase that drives tumor growth, making the tumor "addicted" to ALK signaling.[16]

-

Lead Discovery & Optimization: Crizotinib, with its aminopyridine structure incorporating a substituted pyrazole, was initially developed as a c-Met inhibitor.[14][15] Serendipitously, it was found to be a potent inhibitor of ALK as well.[14] The core scaffold competitively binds within the ATP-binding pocket of ALK, blocking its kinase activity.[15]

-

Mechanism of Action: By inhibiting the phosphorylation activity of the EML4-ALK fusion protein, Crizotinib effectively shuts down downstream signaling pathways. This leads to an arrest of the G1-S phase of the cell cycle and the induction of apoptosis in ALK-positive tumor cells.[14]

The success of Crizotinib highlights a rational drug design approach where a deep understanding of the disease biology (the EML4-ALK fusion) enabled the effective application of a well-designed chemical entity.

Visualizing the Kinase Drug Discovery Workflow

The path from initial concept to a clinical candidate is a multi-stage process. The following diagram illustrates a typical workflow for the discovery of pyrazole-based kinase inhibitors.

Caption: A typical workflow for kinase inhibitor drug discovery.

Structure-Activity Relationship (SAR) of Pyrazole Kinase Inhibitors

The optimization of a pyrazole "hit" into a "lead" candidate is driven by systematic SAR studies.[8][11] By synthesizing and testing analogs with modifications at different positions of the pyrazole ring, researchers can build a detailed understanding of how structural changes impact biological activity.

Key Principles of Pyrazole SAR:

-

Hinge-Binding Moiety: The core pyrazole itself, often linked to another heterocycle like a pyridine or pyrimidine, is crucial for binding to the kinase hinge region. The N-H donor and N acceptor of the pyrazole are fundamental to this interaction.[3][10]

-

Hydrophobic Pocket Interactions: Substituents at the C3 and C5 positions are frequently used to occupy hydrophobic pockets within the ATP-binding site. Aromatic rings, such as a substituted phenyl group, are common choices to enhance potency through van der Waals interactions.[11]

-

Solvent-Front Exposure: The N1 position of the pyrazole is often directed towards the solvent-exposed region of the active site. This position is ideal for introducing larger, more polar groups to improve solubility and other pharmacokinetic properties without disrupting core binding interactions.[17]

-

Selectivity Tuning: Subtle modifications can have profound effects on selectivity. For example, introducing a methyl group on the pyrazole ring can create steric hindrance that prevents binding to off-target kinases like CDK2, thereby improving the selectivity profile of the inhibitor.[3]

Illustrative SAR Table

The following table presents hypothetical data for a series of pyrazole inhibitors targeting Kinase X, demonstrating how modifications affect potency.

| Compound ID | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | Kinase X IC50 (nM) |

| PZ-1 | H | Phenyl | H | 5,200 |

| PZ-2 | H | 4-Fluorophenyl | H | 850 |

| PZ-3 | H | 4-Fluorophenyl | Pyridine | 120 |

| PZ-4 | Methyl | 4-Fluorophenyl | Pyridine | 95 |

| PZ-5 | Cyclopropyl | 4-Fluorophenyl | Pyridine | 45 |

| PZ-6 | -(CH2)2-OH | 4-Fluorophenyl | Pyridine | 55 |

This table illustrates that adding a fluorine to the phenyl ring (PZ-2) improves potency, likely through favorable interactions in a hydrophobic pocket. Further addition of a pyridine ring (PZ-3) significantly enhances binding. Modifications at the N1 position (PZ-4, PZ-5) can further fine-tune potency, while adding a solubilizing group (PZ-6) may slightly decrease potency but improve drug-like properties.

Synthetic Methodologies for Pyrazole Core Construction

The widespread use of the pyrazole scaffold is supported by robust and versatile synthetic chemistry.[9][18][19][20] The most common and foundational method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[19]

General Synthetic Scheme: Knorr Pyrazole Synthesis

Caption: General scheme for Knorr pyrazole synthesis.

This method allows for the introduction of various substituents onto the pyrazole core by simply changing the starting dicarbonyl and hydrazine components. Other important synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions, which provide access to a wide diversity of complex pyrazole structures.[19][20]

Experimental Protocols: Core Assays for Inhibitor Characterization

The evaluation of novel pyrazole derivatives relies on a suite of standardized biochemical and cell-based assays. Below are protocols for two fundamental experiments in kinase inhibitor discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Target Kinase (e.g., ALK, B-Raf)

-

Kinase-specific substrate peptide

-

ATP solution

-

Test Compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White, opaque 384-well assay plates

-

Multichannel pipettes, plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Compound Preparation: Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

-

Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

-

Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. Mix gently.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Detect ADP:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

-

Convert ADP to ATP & Measure Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP amount.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Self-Validation System: The inclusion of positive (100% activity) and negative (0% activity) controls in every plate ensures the assay is performing correctly and allows for accurate normalization of the data.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Objective: To determine the growth inhibition potential (GI50) of a test compound on a specific cancer cell line.

Materials:

-

Cancer Cell Line (e.g., H3122 NSCLC line with EML4-ALK fusion)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Test Compounds (dissolved in DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

White, clear-bottom 96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2), plate reader capable of measuring luminescence

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.

-

Incubate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (DMSO).

-

-

Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measure Luminescence: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI50 value.

-

Self-Validation System: Including wells with untreated cells (100% viability) and wells with no cells (background) on each plate provides the necessary controls for data normalization and quality control.

Future Directions and Emerging Trends

The field of pyrazole-based kinase inhibitors continues to evolve. Current research focuses on several key areas:

-

Targeting Allosteric Sites: While most inhibitors are ATP-competitive, there is growing interest in developing pyrazole derivatives that bind to allosteric sites, which could offer higher selectivity and a different mechanism to overcome resistance.[3]

-

Covalent Inhibitors: Designing pyrazoles with reactive "warheads" that can form a covalent bond with a specific residue (like cysteine) in the kinase active site is a strategy to achieve irreversible inhibition and prolonged duration of action.

-

Overcoming Resistance: Kinases can develop mutations that confer resistance to existing inhibitors. Next-generation pyrazole derivatives are being designed specifically to inhibit these mutant forms of kinases.

-

Computational Chemistry: The use of in silico methods, such as molecular docking and free energy calculations, is becoming increasingly integral to the rational design of new inhibitors, accelerating the discovery process and reducing the reliance on large-scale screening.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors.[1][4][5][12] Its inherent chemical properties, combined with synthetic tractability, have enabled the development of numerous targeted therapies that have transformed the treatment landscape for cancer and other diseases.[13][21] The principles of rational drug design, underpinned by a deep understanding of SAR, target biology, and robust experimental validation, will continue to drive the innovation of novel pyrazole-based therapeutics. As our understanding of kinase signaling networks deepens, this privileged scaffold is poised to remain at the forefront of medicinal chemistry and drug discovery for years to come.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

-

Crizotinib: A comprehensive review. PubMed Central. [Link]

-

Crizotinib. Wikipedia. [Link]

-

Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork. [Link]

-

Crizotinib (Xalkori): Uses, Interactions, and Mechanism of Action. Minicule. [Link]

-

Crizotinib | C21H22Cl2FN5O. PubChem. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. ResearchGate. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. RSC Publishing. [Link]

-